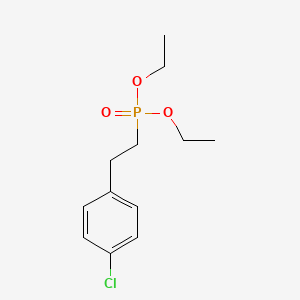
Diethyl 2-(4-chlorophenyl)ethylphosphonate
Cat. No. B8440906
M. Wt: 276.69 g/mol
InChI Key: IYATUFCXPNYQID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04599344
Procedure details


Combine 24.9 g (0.15 mole) of triethyl phosphite and 32.9 g of 2-(4-chlorophenyl)ethyl bromide. Heat the mixture at reflux under a nitrogen atmosphere for 5-6 hours. Distill the reaction mixture at reduced pressure (0.2 mm Hg) and collect the fraction distilling at 110°-148° C. to obtain the title compound.


Name
Identifiers


|
REACTION_CXSMILES
|
[P:1]([O:8][CH2:9][CH3:10])([O:5][CH2:6][CH3:7])[O:2]CC.[Cl:11][C:12]1[CH:17]=[CH:16][C:15]([CH2:18][CH2:19]Br)=[CH:14][CH:13]=1>>[Cl:11][C:12]1[CH:17]=[CH:16][C:15]([CH2:18][CH2:19][P:1](=[O:2])([O:5][CH2:6][CH3:7])[O:8][CH2:9][CH3:10])=[CH:14][CH:13]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
24.9 g
|
|
Type
|
reactant
|
|
Smiles
|
P(OCC)(OCC)OCC
|
Step Two
|
Name
|
|
|
Quantity
|
32.9 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C(C=C1)CCBr
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Heat the mixture
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux under a nitrogen atmosphere for 5-6 hours
|
|
Duration
|
5.5 (± 0.5) h
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Distill the reaction mixture at reduced pressure (0.2 mm Hg)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
collect the fraction
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
distilling at 110°-148° C.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC=C(C=C1)CCP(OCC)(OCC)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
